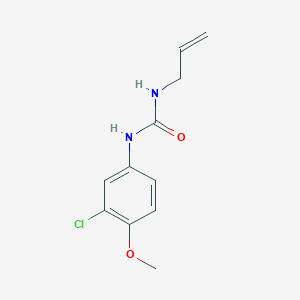
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” consists of an allyl group (C3H5-) and a 3-chloro-4-methoxyphenyl group attached to a urea (NH2CONH2) core . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” has a molecular weight of 240.69 . Other physical and chemical properties such as melting point, boiling point, and density can be determined experimentally.科学的研究の応用
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a modulator of transcription factors, and as a tool to study the role of specific proteins in cellular processes. It has also been used as a tool to study the effects of drugs on cellular processes.
作用機序
The exact mechanism of action of N-allyl-N'-(3-chloro-4-methoxyphenyl)urea is not yet fully understood. However, it is believed that this compound interacts with proteins and other molecules through its aromatic ring and urea group. It is thought that the aromatic ring binds to the active site of the protein, while the urea group interacts with other molecules in the vicinity. This interaction can then modulate the activity of the protein, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of proteins involved in signal transduction pathways, leading to changes in gene expression and other cellular processes. It has also been found to modulate the activity of enzymes involved in metabolic processes, leading to changes in energy production and other metabolic processes.
実験室実験の利点と制限
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. One limitation is that it can be toxic to cells, so care must be taken when using it in experiments.
将来の方向性
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has potential for a number of future directions. One potential direction is the use of this compound to study the effects of drugs on cellular processes. Another potential direction is the use of this compound to study the role of specific proteins in cellular processes and signal transduction pathways. Additionally, this compound could be used to study the effects of environmental toxins on cellular processes. Finally, this compound could be used to study the effects of dietary components on metabolic processes.
合成法
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea can be synthesized via a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with triethylene glycol in the presence of a catalyst to form a urea compound. The second step involves the reaction of the urea compound with allyl bromide to form this compound. The third step involves the use of a base to neutralize the reaction mixture and to precipitate the this compound.
Safety and Hazards
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVRZBARPZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2793547.png)

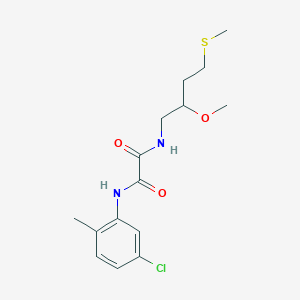
![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)

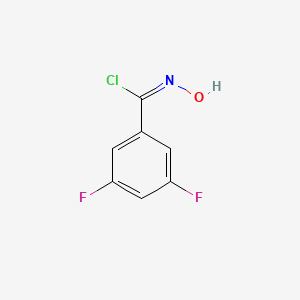
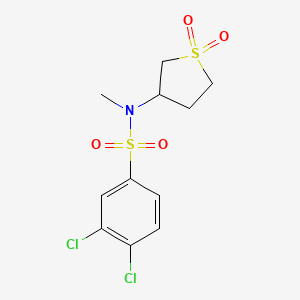
![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)
![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
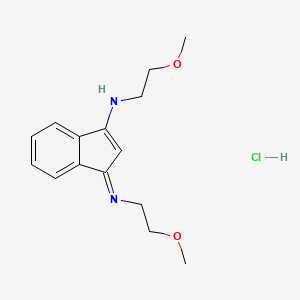
![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
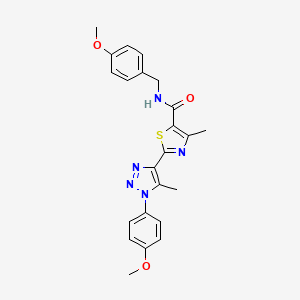
![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)